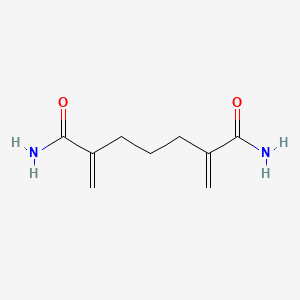
2,6-Dimethylideneheptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylideneheptanediamide: is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of two methylidene groups attached to a heptanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylideneheptanediamide typically involves the reaction of heptanediamide with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the amide groups to form the methylidene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,6-Dimethylideneheptanediamide can undergo oxidation reactions, where the methylidene groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding heptanediamine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of heptanediamide derivatives with carbonyl groups.
Reduction: Formation of heptanediamine.
Substitution: Formation of substituted heptanediamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dimethylideneheptanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with tailored properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylideneheptanediamide involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed. For example, derivatives with carbonyl groups may interact with enzymes or receptors in biological systems, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylaniline: An aromatic amine with similar structural features but different reactivity.
2,6-Dimethylnaphthalene: An aromatic hydrocarbon with methyl groups at the 2 and 6 positions.
2,6-Diaminohexanoic Acid Amide: An amide derivative with similar functional groups but different carbon chain length.
Uniqueness: 2,6-Dimethylideneheptanediamide is unique due to the presence of two methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
80323-49-5 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2,6-dimethylideneheptanediamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(8(10)12)4-3-5-7(2)9(11)13/h1-5H2,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
SNZQLNZFVFZWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCC(=C)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


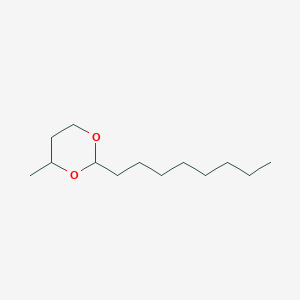
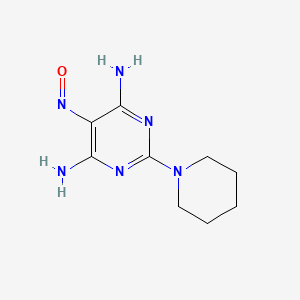
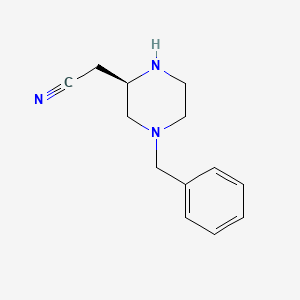
![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
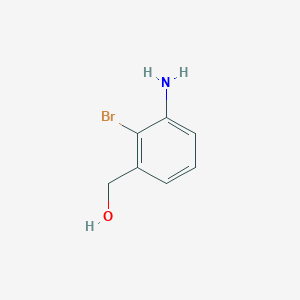
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)

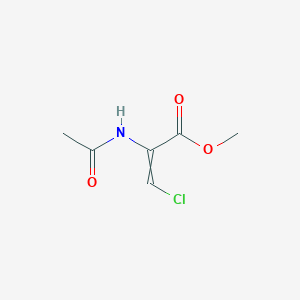
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

